2-(Dimethylamino)-4-methylpent-3-enenitrile
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Overview
Description
2-(Dimethylamino)-4-methylpent-3-enenitrile is an organic compound characterized by the presence of a dimethylamino group, a methyl group, and a nitrile group attached to a pentene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-4-methylpent-3-enenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylpent-3-en-2-one with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the nitrile group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-4-methylpent-3-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce primary amines.
Scientific Research Applications
2-(Dimethylamino)-4-methylpent-3-enenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-4-methylpent-3-enenitrile involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitrile group can act as an electrophile in various reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: A related compound used in polymer synthesis.
Dimethylaminoethanol: Known for its use in cognitive function and mood-enhancing products.
Dimethylaminopropylamine: Used in the production of surfactants and other industrial chemicals.
Uniqueness
2-(Dimethylamino)-4-methylpent-3-enenitrile is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
223121-62-8 |
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Molecular Formula |
C8H14N2 |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2-(dimethylamino)-4-methylpent-3-enenitrile |
InChI |
InChI=1S/C8H14N2/c1-7(2)5-8(6-9)10(3)4/h5,8H,1-4H3 |
InChI Key |
VRJMZJYVXHMEQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(C#N)N(C)C)C |
Origin of Product |
United States |
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